molecular formula C26H37N7O8S B14266358 L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- CAS No. 173480-62-1

L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl-

Cat. No.: B14266358
CAS No.: 173480-62-1
M. Wt: 607.7 g/mol
InChI Key: UKJAXVMXPULQMF-ZTIIYBLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- is a peptide compound composed of five amino acids: L-histidine, L-serine, L-tyrosine, L-alanine, and L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-histidine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid, L-serine, is activated and coupled to the deprotected amine group of the first amino acid.

    Repetition: Steps 2 and 3 are repeated for L-tyrosine, L-alanine, and L-methionine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate these targets’ activity through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine, L-seryl-L-tyrosyl-L-tryptophyl-L-methionyl-: Contains tryptophan instead of alanine.

    L-Histidine, L-seryl-L-tyrosyl-L-asparaginyl-L-methionyl-: Contains asparagine instead of alanine.

Uniqueness

L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of alanine, a non-polar amino acid, may influence the peptide’s hydrophobicity and interaction with other molecules.

Properties

CAS No.

173480-62-1

Molecular Formula

C26H37N7O8S

Molecular Weight

607.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H37N7O8S/c1-14(30-25(39)20(32-23(37)18(27)12-34)9-15-3-5-17(35)6-4-15)22(36)31-19(7-8-42-2)24(38)33-21(26(40)41)10-16-11-28-13-29-16/h3-6,11,13-14,18-21,34-35H,7-10,12,27H2,1-2H3,(H,28,29)(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,40,41)/t14-,18-,19-,20-,21-/m0/s1

InChI Key

UKJAXVMXPULQMF-ZTIIYBLCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.